JAK1 Kinase Inhibitor Class-Level Structural Inference
No direct inhibition data exists for this exact compound. However, a co-crystal structure of a closely related analog (N-[5-(3-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide) bound to human JAK1 kinase domain has been deposited as PDB 6n7c [1]. The structural biology establishes that this specific pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold with a naphthalene-based amide extension occupies the JAK1 ATP-binding site. This provides class-level supportive evidence that the target compound's 3D architecture is compatible with JAK1 inhibition, though its specific activity and selectivity relative to JAK2, JAK3, and TYK2 remain untested.
| Evidence Dimension | Target binding mode (JAK1 kinase domain) |
|---|---|
| Target Compound Data | No quantitative IC50/Ki for this compound |
| Comparator Or Baseline | Analog in PDB 6n7c (N-[5-(3-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide) co-crystallized with JAK1 |
| Quantified Difference | Not measurable |
| Conditions | X-ray crystallography, human JAK1 kinase domain (PDB 6n7c, resolution not specified in summary) |
Why This Matters
Confirms the drug-like properties and kinase binding potential of this specific scaffold, which is essential for prioritizing this compound for JAK-targeted screening.
- [1] PDB Entry 6n7c. Structure of the human JAK1 kinase domain with compound 56. Available at: http://pdbjlc1.pdbj.org/mine/summary/6n7c View Source
